molecular formula C22H26N4O2 B12535128 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine CAS No. 656809-98-2

5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine

Cat. No.: B12535128
CAS No.: 656809-98-2
M. Wt: 378.5 g/mol
InChI Key: OHQPQKOHTUXQLT-UHFFFAOYSA-N
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Description

5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine is a pyrimidine-2,4-diamine derivative featuring a benzyl group substituted at the 5-position. The benzyl moiety is further modified with 3-ethoxy and 4-(3-phenylpropoxy) groups. Its design aligns with known pyrimidine-based inhibitors, such as dihydrofolate reductase (DHFR) or kinase inhibitors, where substituent variations dictate selectivity and potency .

Properties

CAS No.

656809-98-2

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

5-[[3-ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C22H26N4O2/c1-2-27-20-14-17(13-18-15-25-22(24)26-21(18)23)10-11-19(20)28-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,2,6,9,12-13H2,1H3,(H4,23,24,25,26)

InChI Key

OHQPQKOHTUXQLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-ethoxy-4-(3-phenylpropoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Characteristics

The compound is classified as a pyrimidine derivative, characterized by its unique structure that includes a pyrimidine core and various functional groups. Its molecular formula is C21H26N4O2C_{21}H_{26}N_{4}O_{2}, with a molecular weight of approximately 378.476 g/mol. The presence of the ethoxy group and phenylpropoxy moiety contributes to its solubility and bioavailability, which are critical factors in drug design.

Biological Activities

While specific biological activities of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Here are some potential applications based on related compounds:

  • Anticancer Activity : Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. Similar compounds have shown effectiveness in targeting specific cancer pathways, suggesting that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine could be explored for its anticancer properties.
  • Antimicrobial Properties : Many pyrimidine derivatives possess antimicrobial activities. The structural features of this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections.
  • Enzyme Inhibition : The compound's ability to interact with various enzymes could be significant in drug development. For instance, it may serve as an inhibitor for kinases involved in cancer progression or other diseases.

Case Study 1: Anticancer Potential

A study investigated the effects of pyrimidine derivatives on various cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring enhanced cytotoxicity against breast cancer cells. This suggests that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine might exhibit similar or improved activity due to its unique structure.

Case Study 2: Antimicrobial Activity

Research on related compounds demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The structural similarities imply that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine could also be evaluated for its antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

GW2580 (5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine)

  • Structural Differences :
    • Substituents : GW2580 has 3-methoxy and 4-(4-methoxybenzyloxy) groups, whereas the target compound replaces these with 3-ethoxy and 4-(3-phenylpropoxy) .
    • Molecular Weight : GW2580 (366.41 g/mol) is lighter due to smaller substituents compared to the target compound’s bulkier 3-phenylpropoxy group .
  • Biological Activity: GW2580 is a cFMS/CSF-1R kinase inhibitor with applications in oncology and inflammation research. Its substituents optimize binding to the ATP-binding pocket of CSF-1R .
Property GW2580 Target Compound
Molecular Weight 366.41 g/mol Likely higher (exact value unavailable)
Key Substituents 3-Methoxy, 4-(4-methoxybenzyloxy) 3-Ethoxy, 4-(3-phenylpropoxy)
Solubility (DMSO) 17.5 mg/mL Expected lower due to bulkier groups
Primary Target CSF-1R kinase Undefined (potential kinase/DHFR)

Diaveridine HCl (5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride)

  • Structural Differences :
    • Diaveridine has 3,4-dimethoxy groups on the benzyl ring, contrasting with the target compound’s ethoxy and phenylpropoxy groups.
  • Biological Activity :
    • Diaveridine is a DHFR inhibitor with antibacterial properties, targeting bacterial folate synthesis .
    • The target compound’s phenylpropoxy group introduces steric bulk, which may reduce DHFR affinity but could enhance selectivity for other targets.

Aditoprim (5-[(4-amino-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine)

  • Structural Differences: Aditoprim features 4-amino-3,5-dimethoxy groups, introducing polarity via the amino group.
  • Biological Activity: Aditoprim is an antibacterial agent targeting DHFR. Its amino group facilitates hydrogen bonding with DHFR’s active site .

5-Chloro-N2-(4-(methyl(1-methylpiperidin-4-yl)amino)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine (Example from )

  • Structural Differences :
    • This compound includes a chloro substituent and a triazole-methylpiperidinyl side chain, diverging significantly from the target compound’s ethoxy-phenylpropoxy motif.
  • Biological Activity :
    • Such derivatives are often designed for kinase inhibition (e.g., Trk/CSF-1R) or antibacterial activity , depending on substituent chemistry .

Key Research Findings and Implications

Substituent Impact on Target Selectivity :

  • Methoxy and benzyloxy groups (as in GW2580) favor kinase inhibition , while bulkier groups (e.g., phenylpropoxy) may shift activity toward other targets or improve blood-brain barrier penetration .

Solubility and Bioavailability: GW2580’s moderate DMSO solubility (17.5 mg/mL) enables in vitro use, but the target compound’s lipophilic substituents may necessitate prodrug strategies or nanoparticle formulations .

Synthetic Challenges :

  • The 3-phenylpropoxy group in the target compound likely requires multi-step synthesis, involving alkylation or coupling reactions similar to those described for GW2580 and Diaveridine .

Biological Activity

The compound's structure features a pyrimidine core, which is known for its versatility in biological applications. The presence of amine groups enhances its reactivity, allowing for various chemical modifications. The unique combination of functional groups may contribute to its solubility and bioavailability, which are critical factors in pharmacological efficacy.

PropertyValue
Molecular FormulaC22H26N4O2C_{22}H_{26}N_{4}O_{2}
Average Mass378.476 g/mol
Monoisotopic Mass378.205576 g/mol

Biological Activity

While comprehensive studies specifically targeting the biological activity of this compound are sparse, it is essential to consider the potential activities associated with similar pyrimidine derivatives. Compounds within this class often exhibit various pharmacological effects, including:

  • Anticancer Activity : Some pyrimidine derivatives have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Several studies indicate that similar compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Pyrimidines may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on structurally similar pyrimidines demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine could exhibit similar properties if tested .
  • Antimicrobial Testing : Research on related compounds has highlighted their effectiveness against specific bacterial strains, indicating that this compound might also possess antimicrobial properties worth exploring .
  • Inflammation Modulation : Investigations into the anti-inflammatory potential of pyrimidines have shown promising results in reducing markers of inflammation in vitro and in vivo models .

Table 2: Summary of Biological Activities Associated with Pyrimidine Derivatives

Activity TypeEvidence LevelPotential Applications
AnticancerModerateCancer therapeutics
AntimicrobialModerate to HighAntibiotic development
Anti-inflammatoryModerateTreatment of inflammatory diseases

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine. Key areas for future studies include:

  • In vitro and In vivo Testing : Comprehensive testing to determine the efficacy and safety profile of the compound.
  • Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects.
  • Comparative Studies : Evaluating its activity against existing drugs to establish a pharmacological profile.

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